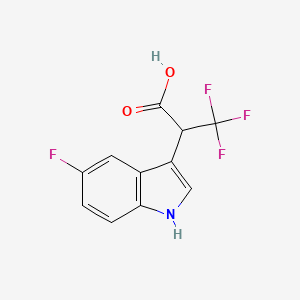
3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of propanoic acid, with fluorine atoms attached to the second and third carbons. The presence of the indole group suggests that it might have interesting biological activity, as indoles are common in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It would have a three-carbon backbone (from the propanoic acid), with the second and third carbons each bearing three fluorine atoms. The second carbon would also be attached to an indole group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the indole group. The fluorine atoms would likely make the compound quite electronegative and potentially quite reactive. The indole group could contribute to the compound’s stability and might influence its solubility in different solvents .科学的研究の応用
Fluorinated Compounds in Environmental Science
Research has shown that fluorinated compounds, due to their unique properties such as high stability and resistance to degradation, have significant environmental presence and impact. A study by Heydebreck et al. (2015) on alternative and legacy perfluoroalkyl substances outlines the differences in contamination levels between European and Chinese river/estuary systems. The study suggests that the production and use of fluorinated compounds are subject to international regulations due to their environmental persistence and potential toxic effects. This context may provide insights into the environmental behavior and regulatory considerations relevant to compounds like 3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid (Heydebreck et al., 2015).
Applications in Organic Synthesis
Fluorinated compounds play a crucial role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The study by Prakash et al. (2010) demonstrates the synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins, highlighting the importance of fluorine in enhancing the lipophilicity, bioavailability, and metabolic stability of molecules. Such research underscores the potential utility of this compound in the synthesis of biologically active compounds with improved properties (Prakash et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO2/c12-5-1-2-8-6(3-5)7(4-16-8)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCUADKNFAZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2583962.png)
![3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2583964.png)
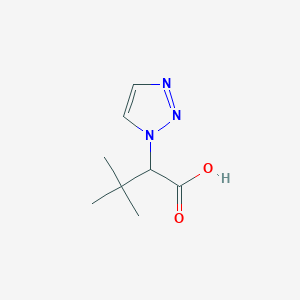
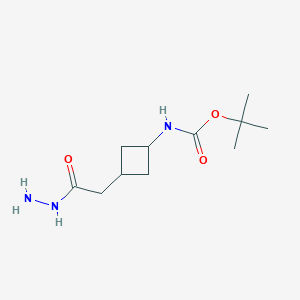

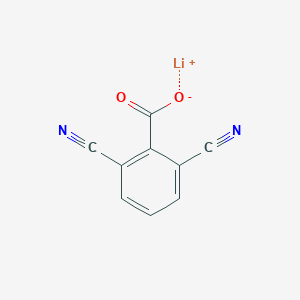

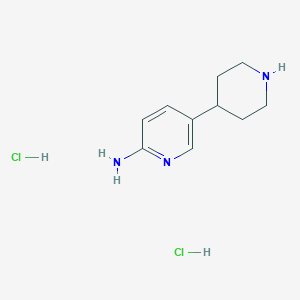
![3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2583979.png)
![5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2583980.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2583981.png)
![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)

![3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2583985.png)
